

Ceftibuten Dihydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ceftibuten hydrate	
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An In-depth Guide to the Physicochemical Properties, Mechanism of Action, Pharmacokinetics, and Analytical Methodologies of a Third-Generation Cephalosporin.

This technical guide provides a comprehensive overview of ceftibuten dihydrate, a thirdgeneration oral cephalosporin antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core scientific attributes.

Core Physicochemical and Pharmacokinetic Data

Ceftibuten dihydrate is a semi-synthetic, beta-lactam antibiotic effective against a broad spectrum of bacterial pathogens. The following tables summarize its key quantitative properties.

Table 1: Molecular and Physicochemical Properties of Ceftibuten Dihydrate



Property	Value
Molecular Formula	C15H14N4O6S2·2H2O
Molecular Weight	446.43 g/mol
CAS Number	118081-34-8
Appearance	White to off-white crystalline powder
Solubility	Slightly soluble in water, very slightly soluble in methanol

Table 2: Key Pharmacokinetic Parameters of Ceftibuten in Healthy Adults (400 mg oral dose)

Parameter	Description	Value
Tmax	Time to maximum plasma concentration	~2-3 hours
Cmax	Maximum plasma concentration	~15-18 μg/mL
t½	Elimination half-life	~2-3 hours
Vd/F	Apparent volume of distribution	~0.2 L/kg
CL/F	Apparent plasma clearance	~40-75 mL/min
Protein Binding	Extent of binding to plasma proteins	~65%
Excretion	Primary route of elimination	Renal (~60-70% as unchanged drug)

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

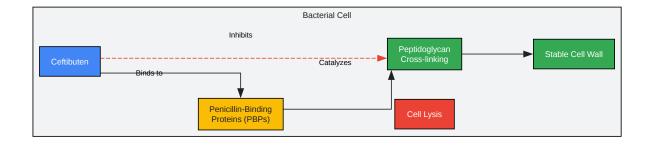
Ceftibuten exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Like other β -lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are



essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[1][2][3][4]

The process of inhibition can be summarized as follows:

- Binding to PBPs: Ceftibuten binds to the active site of PBPs.[1][2]
- Inhibition of Transpeptidation: This binding inactivates the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.[1][3]
- Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3]



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Mechanism of Action of Ceftibuten

Experimental Protocols

This section details standardized methodologies for the analysis and evaluation of ceftibuten dihydrate.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

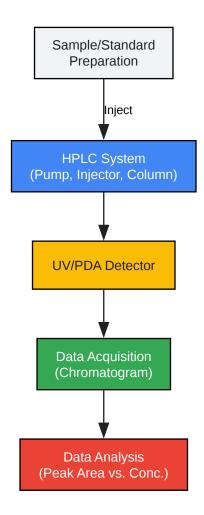


This protocol outlines a validated method for the quantitative determination of ceftibuten in bulk and pharmaceutical dosage forms.[5][6][7][8]

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system with a UV-Visible or Photo Diode Array (PDA) detector.[5][6][8]
 - Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).[5][6]
- Chromatographic Conditions:
 - Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60 or 35:65 v/v).[5]
 [8] The pH of the buffer may be adjusted (e.g., to pH 3.0).[8]
 - Flow Rate: 1.0 mL/min.[5][6][8]
 - Detection Wavelength: 228 nm or 262 nm.[5][6]
 - Injection Volume: 20 μL.
 - Column Temperature: 30°C.[6]
- Standard and Sample Preparation:
 - Prepare a stock solution of ceftibuten standard in the mobile phase.
 - For pharmaceutical dosage forms, accurately weigh and powder the contents. Dissolve a
 quantity equivalent to a known amount of ceftibuten in the mobile phase.
 - Prepare a series of working standard solutions by diluting the stock solution to cover a linear concentration range (e.g., 10-80 μg/mL).[5][8]
 - Prepare sample solutions at a target concentration within the linear range.
- Method Validation (ICH Guidelines):



- Linearity: Analyze the series of standard solutions and plot a calibration curve of peak area versus concentration.
- Accuracy: Perform recovery studies by spiking a known quantity of standard into the sample solution at different levels (e.g., 80%, 100%, 120%).[8]
- Precision: Assess system precision by multiple injections of a single standard solution and method precision by analyzing multiple individual preparations of the sample.
- Specificity: Evaluate the chromatograms for any interference from excipients at the retention time of ceftibuten.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.



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RP-HPLC Experimental Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of ceftibuten. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

Materials:

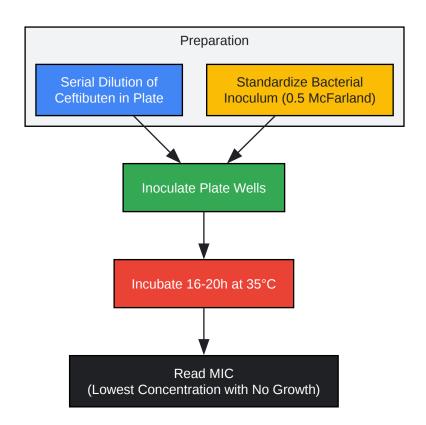
- Ceftibuten dihydrate analytical standard.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922).[10]

Procedure:

- Prepare Ceftibuten Stock Solution: Prepare a stock solution of ceftibuten in a suitable solvent and dilute further in CAMHB.
- Serial Dilutions: Perform serial two-fold dilutions of ceftibuten in the microtiter plate wells using CAMHB to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a bacterial suspension in a sterile broth or saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
 Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).



- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
- Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of ceftibuten at which there is no visible growth.
- Quality Control:
 - Concurrently test recommended QC strains. The resulting MIC values must fall within the acceptable ranges published by CLSI to ensure the validity of the test results.[9][10]



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MIC Testing Workflow

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- To cite this document: BenchChem. [Ceftibuten Dihydrate: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193917#ceftibuten-dihydrate-molecular-formula-and-weight]

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